molecular formula C8H3ClF4O B8140673 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B8140673
M. Wt: 226.55 g/mol
InChI Key: VBVCTAAWPITOEH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde with the molecular formula C8H3ClF4O . This compound is characterized by the presence of a trifluoromethyl group, a chlorine atom, and a fluorine atom attached to a benzene ring, along with an aldehyde functional group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde functional group onto a chlorofluorobenzene precursor. One common method involves the following steps:

    Starting Material: 2-Chloro-4-fluorotoluene.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: 5-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of target compounds.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drug candidates with improved pharmacokinetic properties. The trifluoromethyl group is known to enhance the bioavailability and binding affinity of drugs to their molecular targets.

Industry: In the chemical industry, this compound is employed in the production of specialty chemicals, including polymers and advanced materials. Its reactivity and stability make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde

Comparison: 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its substituents on the benzene ring. This arrangement can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVCTAAWPITOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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